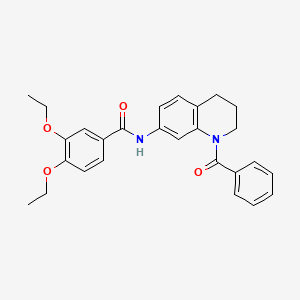![molecular formula C22H28N2O5S B6573072 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide CAS No. 946225-83-8](/img/structure/B6573072.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide, also known as ETQ, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that has been used in a variety of scientific research applications, including its use as an inhibitor of enzymes, as a fluorescent probe, and as a drug for treating certain diseases. It is a relatively new compound and has been the subject of much research in recent years.
科学研究应用
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide has been used in a variety of scientific research applications, including its use as an inhibitor of enzymes, as a fluorescent probe, and as a drug for treating certain diseases. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and as a fluorescent probe for studying the structure and function of proteins. It has also been used as a drug for treating diseases such as cancer, inflammation, and neurodegenerative diseases.
作用机制
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2). It is also believed to interact with proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), leading to changes in their structure and function. It has also been found to have anti-inflammatory and anti-cancer activities.
实验室实验的优点和局限性
The advantages of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide in lab experiments include its availability, low cost, and easy synthesis. It is also relatively stable and can be stored for long periods of time without degradation. However, its mechanism of action is not fully understood and its use in lab experiments is limited.
未来方向
Future research on N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, research should be conducted to explore the potential of this compound as a drug for treating diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, research should be conducted to explore the potential of this compound as an inhibitor of other enzymes and as a fluorescent probe for studying the structure and function of proteins. Finally, research should be conducted to explore the potential of this compound as an anti-inflammatory and anti-cancer agent.
合成方法
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-diethoxybenzamide is synthesized from 3,4-diethoxybenzamide, ethanesulfonyl chloride, and tetrahydroquinoline. The synthesis involves the reaction of 3,4-diethoxybenzamide with ethanesulfonyl chloride in an aqueous medium, followed by the addition of tetrahydroquinoline. The reaction is usually carried out at a temperature of around 80°C and takes several hours to complete.
属性
IUPAC Name |
3,4-diethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-28-20-12-10-17(14-21(20)29-5-2)22(25)23-18-11-9-16-8-7-13-24(19(16)15-18)30(26,27)6-3/h9-12,14-15H,4-8,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAPVYSYFLYCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6572989.png)
![2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B6572994.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B6572997.png)
![1-(benzenesulfonyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6573005.png)
![3,4-diethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6573025.png)
![3,4-diethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573035.png)

![3,4-diethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6573045.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B6573054.png)
![3,4-diethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6573060.png)

![1-{[1-(3,4-diethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6573087.png)
![4-chloro-N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6573093.png)
![6-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6573098.png)